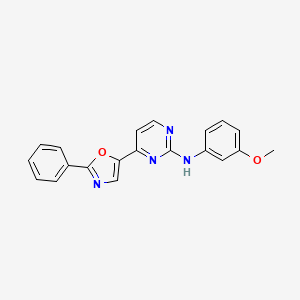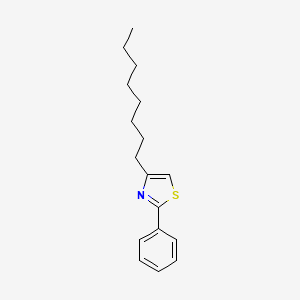![molecular formula C13H14N2O2 B12582219 1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one CAS No. 647031-06-9](/img/structure/B12582219.png)
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxymethyl group and a phenyl group attached to the imidazole ring, along with an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to acylation using ethanoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles like halides or amines.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxymethyl group, yielding the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(2-(Methoxymethyl)phenyl)ethanone: This compound has a similar structure but lacks the imidazole ring, resulting in different chemical and biological properties.
1-(4-(Methoxymethyl)phenyl)ethan-1-one: This compound has the methoxymethyl group attached to a different position on the phenyl ring, leading to variations in reactivity and applications.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
647031-06-9 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-[1-(methoxymethyl)-2-phenylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)12-8-15(9-17-2)13(14-12)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
LPUCYSISCWZPFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C(=N1)C2=CC=CC=C2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene](/img/structure/B12582166.png)
![1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline](/img/structure/B12582168.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)](/img/structure/B12582191.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)
![2-[(Octadec-4-yn-1-yl)oxy]oxane](/img/structure/B12582202.png)




